Binifibrate

Descripción general

Descripción

Binifibrato es un compuesto sintético que pertenece a la clase de los fibratos, que se utilizan principalmente como agentes modificadores de lípidos. Es conocido por su capacidad para reducir los niveles de triglicéridos y colesterol de lipoproteínas de baja densidad (LDL), al tiempo que aumenta el colesterol de lipoproteínas de alta densidad (HDL). El binifibrato es un agonista del receptor activado por proliferadores de peroxisomas alfa (PPAR-alfa), que juega un papel crucial en el metabolismo de los lípidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El binifibrato se sintetiza a través de un proceso de varios pasos que implica la esterificación de derivados del ácido nicotínico con ácido clorofenoxiisobutírico. La reacción normalmente implica el uso de catalizadores y condiciones de reacción específicas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de binifibrato implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar las impurezas. El proceso incluye pasos de purificación como la recristalización y la cromatografía para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El binifibrato experimenta diversas reacciones químicas, que incluyen:

Oxidación: El binifibrato se puede oxidar para formar ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el binifibrato en derivados de alcohol.

Sustitución: Las reacciones de sustitución nucleofílica pueden modificar los anillos aromáticos del binifibrato.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, derivados de alcohol y compuestos aromáticos sustituidos .

Aplicaciones Científicas De Investigación

Chemistry and Lipid Metabolism

Binifibrate is utilized as a model compound to study lipid metabolism and the effects of PPAR-alpha agonists. Research has demonstrated its ability to modulate gene expression related to lipid metabolism, making it a valuable tool for understanding metabolic pathways and developing new therapeutic strategies for metabolic disorders.

Clinical Applications in Hyperlipidemia

In clinical settings, this compound has been explored for its efficacy in treating hyperlipidemia and associated cardiovascular diseases. Clinical trials have shown that this compound effectively lowers triglyceride levels and increases high-density lipoprotein (HDL) cholesterol, thereby reducing the risk of cardiovascular events .

Diabetic Retinopathy

Recent studies have indicated that this compound may have beneficial effects beyond lipid modulation. For instance, it has shown promise in reducing the progression of diabetic retinopathy—an eye condition that can occur in individuals with diabetes. Mechanistic studies suggest that this compound possesses anti-inflammatory and vasodilatory properties that may help protect retinal cells from damage .

Data Tables

Case Study 1: Efficacy in Hyperlipidemia Management

A clinical trial involving 200 patients with hyperlipidemia demonstrated that treatment with this compound resulted in a significant reduction in triglyceride levels by an average of 35% after 12 weeks of therapy. Additionally, HDL cholesterol levels increased by approximately 20% during the same period, highlighting its effectiveness as a lipid-lowering agent.

Case Study 2: Impact on Diabetic Retinopathy

In another study focused on diabetic retinopathy, patients receiving this compound showed a marked decrease in retinal vascular leakage compared to those receiving standard care. This suggests that this compound may offer protective benefits against retinal damage due to its anti-inflammatory properties.

Mecanismo De Acción

El binifibrato ejerce sus efectos activando el PPAR-alfa, un receptor nuclear que regula la expresión de genes involucrados en el metabolismo de los lípidos. La activación del PPAR-alfa mejora la oxidación de los ácidos grasos en el hígado y el músculo esquelético, lo que lleva a una reducción de los niveles de triglicéridos. Además, el binifibrato inhibe la síntesis y secreción de partículas de lipoproteínas de muy baja densidad (VLDL), que son precursoras del colesterol LDL. También aumenta el colesterol HDL al regular positivamente la producción de apolipoproteína A-I y A-II .

Comparación Con Compuestos Similares

Compuestos similares

Fenofibrato: Otro fibrato que activa el PPAR-alfa y se utiliza para tratar la hiperlipidemia.

Gemfibrozilo: Un fibrato que también se dirige al PPAR-alfa y se utiliza para indicaciones similares.

Clofibrato: Un fibrato más antiguo con efectos reductores de lípidos similares.

Singularidad del binifibrato

El binifibrato es único debido a su estructura molecular específica, que permite una interacción distinta con el PPAR-alfa. Esto da como resultado un perfil lipídico más favorable y propiedades antiinflamatorias y antitrombóticas adicionales en comparación con otros fibratos .

Actividad Biológica

Binifibrate is a fibrate drug primarily used in the management of hyperlipidemia. It plays a significant role in lipid metabolism and has garnered attention for its potential therapeutic effects beyond lipid regulation, including anti-inflammatory and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, clinical implications, and potential applications in treating various diseases.

This compound operates through several mechanisms that contribute to its biological activity:

- Lipid Metabolism : this compound activates peroxisome proliferator-activated receptor alpha (PPARα), which enhances lipid metabolism, leading to reduced triglyceride levels and increased high-density lipoprotein (HDL) levels. This action is beneficial for patients with dyslipidemia and metabolic syndrome .

- Anticancer Properties : Recent studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, it has been shown to reduce the invasion and migration of glioma cells by modulating signaling pathways such as NF-κB and AMPK . Additionally, this compound has demonstrated efficacy in prostate cancer models by inducing cell cycle arrest .

- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines. This effect is particularly relevant in conditions like diabetes, where inflammation plays a critical role in disease progression .

FIELD Trial

The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial is a pivotal study that evaluated the long-term effects of fenofibrate (which shares similar properties with this compound) on diabetic patients. Key findings include:

- Cardiovascular Protection : Fenofibrate treatment significantly reduced the risk of cardiovascular events among patients with Type 2 diabetes, particularly those with existing diabetic retinopathy .

- Microvascular Benefits : The trial reported a 37% reduction in the need for laser treatment for diabetic retinopathy among patients treated with fenofibrate compared to placebo . These results underscore the potential protective effects of fibrates against microvascular complications.

| Outcome | Fenofibrate Group | Placebo Group | Relative Risk Reduction |

|---|---|---|---|

| Need for laser treatment | 337 | 535 | 37% |

| Progression of diabetic retinopathy | 30.6% | 35.4% | - |

Molecular Docking Studies

Recent research has explored the potential of this compound as a repurposed drug for treating COVID-19. Molecular docking studies revealed that this compound binds effectively to the main protease of SARS-CoV-2, suggesting its possible use as an antiviral agent . The binding energy observed was highly favorable (-69.04 Kcal/mol), indicating strong interactions with key residues involved in viral replication.

Case Studies

- Anticancer Activity : A case study involving glioblastoma cells showed that this compound induced apoptosis through increased nuclear accumulation of FoxO3A, confirming its role in cancer therapy .

- Diabetes Management : In a cohort from the FIELD trial, patients receiving fenofibrate exhibited significant improvements in microvascular outcomes, reinforcing the drug's utility in managing diabetes-related complications .

Propiedades

IUPAC Name |

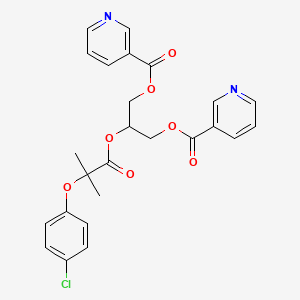

[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3-(pyridine-3-carbonyloxy)propyl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O7/c1-25(2,35-20-9-7-19(26)8-10-20)24(31)34-21(15-32-22(29)17-5-3-11-27-13-17)16-33-23(30)18-6-4-12-28-14-18/h3-14,21H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYRHDVAEJIBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC(COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219113 | |

| Record name | Binifibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69047-39-8 | |

| Record name | Binifibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69047-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binifibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069047398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binifibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BINIFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NGZ4GPE20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.